molecular formula C11H10N2O B14902682 Pyridin-2-yl(pyridin-4-yl)methanol CAS No. 945-50-6

Pyridin-2-yl(pyridin-4-yl)methanol

Cat. No.: B14902682
CAS No.: 945-50-6
M. Wt: 186.21 g/mol
InChI Key: ZUEMETFJPKWLHX-UHFFFAOYSA-N
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Description

Pyridin-2-yl(pyridin-4-yl)methanol is an organic compound characterized by the presence of two pyridine rings connected via a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-2-yl(pyridin-4-yl)methanol typically involves the reaction of pyridine derivatives under specific conditions. One common method includes the use of Grignard reagents, where pyridine-2-carboxaldehyde reacts with pyridine-4-magnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF) to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Pyridin-2-yl(pyridin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Copper catalysts and water.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

Mechanism of Action

The mechanism of action of Pyridin-2-yl(pyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, as a protein kinase inhibitor, the compound binds to the active site of the enzyme, blocking its activity and thereby modulating cellular signaling pathways . This interaction can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Pyridin-2-yl(pyridin-4-yl)methanol can be compared with other similar compounds such as:

  • Pyridin-2-yl(pyridin-3-yl)methanol
  • Pyridin-2-yl(pyridin-5-yl)methanol
  • Pyridin-4-yl(pyridin-4-yl)methanol

These compounds share similar structural features but differ in the position of the pyridine rings, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific arrangement of pyridine rings, which contributes to its distinct properties and applications .

Properties

CAS No.

945-50-6

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

pyridin-2-yl(pyridin-4-yl)methanol

InChI

InChI=1S/C11H10N2O/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10/h1-8,11,14H

InChI Key

ZUEMETFJPKWLHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=NC=C2)O

Origin of Product

United States

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